molecular formula C7H6N4O B2419619 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1379204-94-0

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B2419619
CAS No.: 1379204-94-0
M. Wt: 162.152
InChI Key: HCAURCKTXDJMIQ-UHFFFAOYSA-N
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Description

“6-amino-1H-pyrido[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrido[2,3-d]pyrimidines : A study demonstrated the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with α,/β-unsaturated ketones, yielding pyrido[2,3-d]pyrimidine systems. This provides insights into the chemical properties and potential synthetic applications of related compounds (Quiroga et al., 1992).

Biomedical Research

  • Inhibitory Activity Against Epidermal Growth Factor Receptor (EGFR) : Research on isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines, related to 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one, found them to be potent inhibitors of the tyrosine kinase activity of EGFR, suggesting their potential in cancer research (Rewcastle et al., 1996).

Catalysis and Green Chemistry

  • One-Pot Synthesis Using Nanocatalyst : A study highlighted the synthesis of novel pyrido[2,3-d]pyrimidine derivatives using a nanocatalyst, demonstrating the compound's role in green chemistry and catalyst application (Mohsenimehr et al., 2014).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Research into pyrido[2,3-d]pyrimidine derivatives, including those derived from this compound, has shown moderate antimicrobial activity against various bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (Swati et al., 1994).

Biochemical Analysis

Biochemical Properties

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as tyrosine kinases and cyclin-dependent kinases, which are essential for cell signaling and regulation of the cell cycle . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity. This inhibition can result in the suppression of cell proliferation, making this compound a potential candidate for anticancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the downstream signaling events . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse easily across cell membranes, facilitating its distribution to various cellular compartments . Once inside the cells, this compound can accumulate in specific organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit the activity of cytoplasmic enzymes .

Properties

IUPAC Name

6-amino-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H2,8,9)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAURCKTXDJMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1N)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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